molecular formula C17H14N2O3 B5556969 (2-hydroxy-8-methyl-3-quinolinyl)methyl 2-pyridinecarboxylate

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-pyridinecarboxylate

Cat. No. B5556969
M. Wt: 294.30 g/mol
InChI Key: PBFWEIADECNSIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline and pyridine rings, followed by the introduction of the various functional groups . The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like MolView can be used to visualize the 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its color, density, hardness, melting and boiling points, and reactivity .

Scientific Research Applications

Metal Chelation and Coordination Chemistry

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines excellent monoprotic bidentate chelating agents. They form four- and six-covalent complexes with various metal ions, including Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ . These complexes find applications in catalysis, material science, and bioinorganic chemistry.

Antimicrobial Properties

8-HQ derivatives exhibit antimicrobial effects. For instance, 2-methyl-8-quinolinol (Hq Me) has been studied as a ligand for preparing aluminum complexes. These complexes may have potential applications in antimicrobial agents . Further research could explore their efficacy against specific pathogens.

Anticancer Potential

Compounds containing the 8-HQ moiety have attracted attention due to their potential in cancer therapy. Researchers have explored their use as lead compounds with good efficacy and low toxicity. Investigating their mechanisms of action and optimizing their structures could lead to novel anticancer drugs .

Alzheimer’s Disease Research

Given their metal-chelating properties, 8-HQ derivatives have been investigated in the context of Alzheimer’s disease. Metal ions play a role in neurodegenerative processes, and compounds like 2-methyl-8-quinolinol could potentially influence disease progression .

Biomedical Imaging and Sensing

The metal complexes of 8-HQ can serve as fluorescent probes for imaging applications. Their ability to bind to specific metal ions allows for targeted detection of cellular processes or disease markers. Researchers are exploring their use in biosensors and diagnostic tools.

properties

IUPAC Name

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-5-4-6-12-9-13(16(20)19-15(11)12)10-22-17(21)14-7-2-3-8-18-14/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFWEIADECNSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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